1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8F3NO3. It is characterized by the presence of a nitro group (-NO2), a phenoxy group (-OPh), and a trifluoromethyl group (-CF3) attached to a benzene ring.
Preparation Methods
The synthesis of 1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene typically involves the nitration of 3-phenoxy-5-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene involves its interactions with molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .
Comparison with Similar Compounds
1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Nitro-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which may result in different chemical and biological properties compared to this compound.
1,3-Dinitro-2-phenoxy-5-(trifluoromethyl)benzene: The presence of an additional nitro group may enhance the compound’s reactivity and potential biological activities.
1,3,5-Trifluorobenzene: This compound lacks the nitro and phenoxy groups, making it less reactive but still useful in various chemical applications.
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
188938-75-2 |
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Molecular Formula |
C13H8F3NO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-nitro-3-phenoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-6-10(17(18)19)8-12(7-9)20-11-4-2-1-3-5-11/h1-8H |
InChI Key |
STOWCJYUXUDCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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